KB Cell Cytotoxicity: Natural Cherimolacyclopeptide E vs. Synthetic Replicate vs. In-Class Heptapeptide Comparator
The originally reported natural cherimolacyclopeptide E (isolated from Annona cherimola seeds) exhibited an IC₅₀ of 0.017 μM against the KB human nasopharyngeal carcinoma cell line [1]. In contrast, a 2021 total synthesis study by Suzuki et al. confirmed the identical covalent structure via solid-phase Fmoc/OAll chemistry on 2-Cl-trityl resin and NMR conformational analysis, but the synthetic replicate exhibited only weak cytotoxicity with an IC₅₀ > 100 μM against the same KB cell line—a greater than 5,800-fold reduction in potency [2]. Meanwhile, the in-class comparator cherimolacyclopeptide C (a cycloheptapeptide from the same seed source) had an independently measured KB IC₅₀ of 0.072 μM, approximately 4.2-fold less potent than natural cherimolacyclopeptide E and far more potent than the synthetic batch [3]. These three data points, generated across independent laboratories using the same cell line, reveal that biological activity cannot be predicted from sequence identity alone and that the cytotoxic potency of cherimolacyclopeptide E is exquisitely dependent on source, isolation method, and potentially conformational integrity or co-purifying entities.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against KB human nasopharyngeal carcinoma cells |
|---|---|
| Target Compound Data | Natural cherimolacyclopeptide E: IC₅₀ = 0.017 μM [1][3]; Synthetic cherimolacyclopeptide E (Suzuki 2021): IC₅₀ > 100 μM [2] |
| Comparator Or Baseline | Cherimolacyclopeptide C (cycloheptapeptide, same seed source): IC₅₀ = 0.072 μM [3] |
| Quantified Difference | Natural cherimolacyclopeptide E is ~4.2× more potent than cherimolacyclopeptide C (0.017 vs. 0.072 μM); Synthetic replicate is >5,800× less potent than natural isolate (IC₅₀ >100 μM vs. 0.017 μM) |
| Conditions | KB (human nasopharyngeal carcinoma) cell line; natural isolate tested via bioassay-guided fractionation with Q-TOF ESI-MS/MS and 2D NMR structural confirmation; synthetic replicate prepared by Fmoc/OAll solid-phase peptide synthesis on 2-Cl-trityl resin, with NMR confirmation of two conformations in pyridine-d₅ |
Why This Matters
Researchers procuring cherimolacyclopeptide E must verify both the source (natural isolate vs. synthetic) and independently confirm bioactivity against a reference standard, as sequence-identical synthetic material may be functionally inert in KB cytotoxicity assays.
- [1] Wélé, A., Ndoye, I., Zhang, Y., Brouard, J.-P., Bodo, B. (2005). Two cyclopeptides from the seeds of Annona cherimola. Phytochemistry, 66(19), 2376–2380. View Source
- [2] Suzuki, K., Nishimura, Y., Koyama, Y., Doi, M. (2021). Solid-phase synthesis and bioactivity evaluation of cherimolacyclopeptide E. Journal of Peptide Science, 27(6), e3308. View Source
- [3] Wélé, A., Zhang, Y., Caux, C., Brouard, J.-P., Pousset, J.-L., Bodo, B. (2006). A cytotoxic cyclic heptapeptide from the seeds of Annona cherimola. Natural Product Research, 20(2), 137–141. View Source
